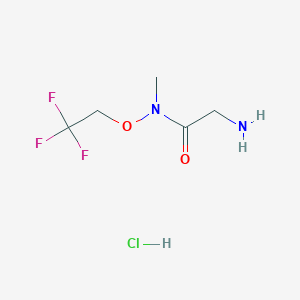
1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-fluoro-2-(trifluoromethyl)benzene with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form substituted alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluoro-substituted derivatives, while addition reactions can produce halogenated alkenes or alkynes.
Applications De Recherche Scientifique
1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to interact with various biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating various transformations. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability by altering electron density and steric effects.
Comparaison Avec Des Composés Similaires
- 1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene
- 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene
- 1-Ethynyl-3-chloro-2-(trifluoromethyl)benzene
Uniqueness: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents. The combination of an ethynyl group with fluoro and trifluoromethyl groups on the benzene ring imparts distinct chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRXIZSKMGQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-6-[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2953089.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2953092.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)


![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2953102.png)
![2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2953104.png)


![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)
